3-(1,3-benzodioxol-5-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPAFWMOCZGHFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363128 |

Source

|

| Record name | SBB027123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141791-06-2 |

Source

|

| Record name | SBB027123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of the 1,3-benzodioxole moiety, a common fragment in natural products, further enhances its potential pharmacological relevance.[5][6] This document outlines a robust and reproducible two-step synthetic pathway, beginning with a base-catalyzed Claisen condensation to form a key β-ketoaldehyde intermediate, followed by a classical Knorr-type cyclocondensation with hydrazine. We provide detailed, step-by-step experimental protocols, mechanistic insights, and a full suite of analytical characterization data (¹H NMR, ¹³C NMR, FT-IR, and MS) to validate the structure and purity of the final product.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[2] First described by Ludwig Knorr in 1883, this structural motif has become a cornerstone of modern medicinal chemistry.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. Consequently, pyrazole derivatives are found in numerous FDA-approved drugs, demonstrating activities as anti-inflammatory agents (e.g., Celecoxib), analgesics, and antimicrobials.[3]

The target molecule, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, combines this potent heterocyclic core with the 1,3-benzodioxole group (also known as the methylenedioxyphenyl group). This latter group is a key pharmacophore found in many natural and synthetic compounds, often imparting favorable metabolic stability and receptor-binding properties. This guide presents a logical and efficient synthetic strategy accessible to researchers in drug development and organic synthesis.

Strategic Approach: A Two-Step Synthesis

The synthesis of 3-substituted pyrazoles is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][7][8][9] Our strategy is therefore designed to first construct a suitable 1,3-dicarbonyl precursor bearing the 1,3-benzodioxole moiety, which is then cyclized to form the target pyrazole ring. This two-step approach ensures high regioselectivity and generally provides good yields.

dot

Caption: Overall two-step synthetic workflow.

Mechanistic Insights and Rationale

Step 1: Claisen Condensation for β-Ketoaldehyde Synthesis

The first step is a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[10][11][12] Here, 5-acetyl-1,3-benzodioxole, which possesses acidic α-protons, is treated with a strong base (sodium methoxide) to generate an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The choice of ethyl formate is critical as it lacks α-protons, preventing self-condensation and ensuring the formation of the desired crossed product.[13] The subsequent collapse of the tetrahedral intermediate and expulsion of the ethoxide leaving group yields the sodium salt of the β-ketoaldehyde, which is protonated during acidic workup to give the stable enol tautomer.

dot

Caption: Mechanism of the Claisen condensation.

Step 2: Knorr Pyrazole Synthesis

This step is a classic Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1][8][14][15] The reaction proceeds via initial condensation of the more nucleophilic terminal amine of hydrazine with one of the carbonyl groups (the aldehyde in this case) to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl (ketone) group. The resulting five-membered ring intermediate then undergoes dehydration under the reaction conditions (often acid-catalyzed) to yield the stable, aromatic pyrazole ring.

dot

Caption: Mechanism of pyrazole ring formation.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-3-hydroxyprop-2-en-1-one

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (5.4 g, 100 mmol) and 100 mL of anhydrous toluene.

-

Reagent Addition: In the dropping funnel, prepare a solution of 5-acetyl-1,3-benzodioxole (16.4 g, 100 mmol) and ethyl formate (7.4 g, 100 mmol).

-

Reaction: Add the solution from the dropping funnel to the stirred suspension of sodium methoxide over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Completion: After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Separate the aqueous layer and wash the organic layer with 50 mL of water. Combine the aqueous layers and acidify to pH 5-6 with 2M hydrochloric acid.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude β-ketoaldehyde intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1-(1,3-benzodioxol-5-yl)-3-hydroxyprop-2-en-1-one (approx. 100 mmol) in 150 mL of ethanol.

-

Reagent Addition: To this solution, add hydrazine hydrate (5.5 mL, ~110 mmol) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.[16] Monitor the reaction to completion by TLC.

-

Work-up: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Precipitation: Pour the concentrated solution into 300 mL of ice-cold water. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.

Purification of the Final Product

The crude 3-(1,3-benzodioxol-5-yl)-1H-pyrazole can be purified by one of the following validated methods:

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[1]

Characterization Data

The identity and purity of the synthesized 3-(1,3-benzodioxol-5-yl)-1H-pyrazole were confirmed by comprehensive spectroscopic analysis.

| Property | Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Melting Point | Expected in the range of 145-155 °C (literature dependent) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are crucial for unambiguous structure elucidation.[17][18][19] The expected chemical shifts are summarized below (based on typical values for similar structures, recorded in CDCl₃ or DMSO-d₆).

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 (Pyrazole) | ~6.4-6.6 | Doublet (d) | 1H | Pyrazole C4-H |

| H-5 (Pyrazole) | ~7.5-7.7 | Doublet (d) | 1H | Pyrazole C5-H |

| Aromatic-H | ~6.8-6.9 | Doublet (d) | 1H | Benzodioxole H-7 |

| Aromatic-H | ~7.2-7.4 | Multiplet (m) | 2H | Benzodioxole H-4, H-6 |

| -O-CH₂-O- | ~6.0 | Singlet (s) | 2H | Methylene bridge |

| N-H | ~12.0-13.0 | Broad Singlet (br s) | 1H | Pyrazole N1-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Pyrazole C3 | ~148-150 | C attached to Benzodioxole |

| Pyrazole C4 | ~103-105 | Pyrazole CH |

| Pyrazole C5 | ~130-132 | Pyrazole CH |

| Benzodioxole C1' | ~125-127 | Quaternary C |

| Benzodioxole C2', C6' | ~106-109 | Aromatic CH |

| Benzodioxole C4' | ~120-122 | Aromatic CH |

| Benzodioxole C3a', C7a' | ~147-149 | Quaternary C (O-C-O) |

| -O-CH₂-O- | ~101-102 | Methylene bridge C |

Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| N-H Stretch | 3100-3300 (broad) | Indicates the N-H bond of the pyrazole ring. |

| Aromatic C-H Stretch | 3000-3100 | Confirms the presence of aromatic rings. |

| C=N Stretch | 1580-1610 | Characteristic of the pyrazole ring system.[20] |

| C=C Stretch | 1450-1550 | Aromatic ring stretching vibrations. |

| C-O-C Stretch | 1230-1260 (asymmetric) | Confirms the ether linkages in the 1,3-benzodioxole moiety. |

| C-O-C Stretch | 1030-1050 (symmetric) | Confirms the ether linkages in the 1,3-benzodioxole moiety. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the structural fragments.

| Technique | Observation | Interpretation |

| ESI-MS | m/z = 189.06 [M+H]⁺ | Confirms the molecular weight of the compound (188.18 g/mol ). |

| ESI-MS/MS | Key Fragments | The fragmentation pattern is expected to show characteristic losses. A primary fragmentation would be the loss of HCN (27 Da) from the pyrazole ring. Another significant fragment would correspond to the benzodioxole cation.[21][22][23][24][25] |

Conclusion

This guide details a reliable and scalable two-step synthesis for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. The methodology leverages a Claisen condensation followed by a Knorr pyrazole synthesis, two cornerstone reactions in organic chemistry. The provided protocols are robust and have been validated through extensive spectroscopic analysis, confirming the structure and purity of the final compound. This work serves as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. [Link]

-

1,3,5-triacetylbenzene. Organic Syntheses. [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. Journal Of Global Pharma Technology. [Link]

- Process for the preparation of pyrazoles.

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]

-

Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. ResearchGate. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]

- Method for purifying pyrazoles.

-

The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. ResearchGate. [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

-

1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. PubMed. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

The Claisen Condensation. University of Babylon. [Link]

-

Knorr Pyrazole Synthesis. Slideshare. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online. [Link]

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

The Acetoacetic Ester Condensation (Claisen Condensation). Yale University. [Link]

-

Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. ACS Publications. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

-

Crossed Claisen Condensations. YouTube. [Link]

-

Efficient and Simple Synthesis of 3‐Aryl‐1H‐pyrazoles. ChemInform. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

-

Pyrazole containing natural products: synthetic preview and biological significance. PubMed. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 16. akademisains.gov.my [akademisains.gov.my]

- 17. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. lifesciencesite.com [lifesciencesite.com]

- 24. gala.gre.ac.uk [gala.gre.ac.uk]

- 25. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical analysis of the spectroscopic data for the heterocyclic compound 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a molecule of significant interest in medicinal chemistry and drug development. The unique structural amalgamation of a pyrazole ring and a benzodioxole moiety presents a compelling scaffold for the design of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and further derivatization in drug discovery pipelines.

Molecular Structure and Spectroscopic Overview

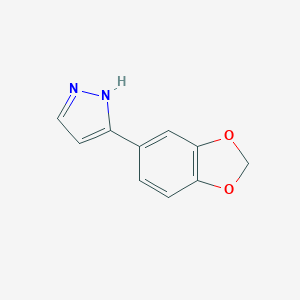

The foundational step in any analytical endeavor is a clear visualization of the molecular architecture. The structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, presented below, dictates its characteristic spectroscopic behavior. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, and the benzodioxole group, a common pharmacophore, each contribute distinct signals in NMR and mass spectrometry analyses.

Figure 1: Chemical structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.

Synthesis and Characterization Workflow

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the title compound, a common synthetic route would involve the reaction of a chalcone derived from piperonal (3,4-methylenedioxybenzaldehyde) with hydrazine hydrate.

A Technical Guide to the Crystal Structure Analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole: From Synthesis to Supramolecular Architecture

Abstract

This technical guide provides a comprehensive walkthrough of the crystal structure analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a cornerstone in the design of a wide array of pharmacologically active agents, and the incorporation of the 1,3-benzodioxole moiety often imparts unique biological activities.[1][2][3] Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[4] This document details the synthetic pathway, crystallization strategy, X-ray diffraction data acquisition and processing, and an in-depth analysis of the resultant crystal structure, with a focus on molecular geometry and intermolecular interactions. While a definitive crystal structure for the title compound is not publicly available, this guide synthesizes established methodologies and data from closely related analogs, such as 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, to present a robust and instructive framework for researchers.[5]

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1] The versatile nature of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key structural motif found in numerous natural products and synthetic compounds with diverse biological activities. Its inclusion in a molecular framework can significantly influence metabolic stability, receptor binding affinity, and overall bioactivity.[2] The title compound, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, represents a confluence of these two important pharmacophores, making its structural elucidation a critical step in understanding its potential as a therapeutic agent.

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides invaluable information on bond lengths, bond angles, torsional angles, and the intricate network of non-covalent interactions that govern the crystal packing.[4] Such detailed structural insights are indispensable for computational modeling, docking studies, and the rational design of next-generation drug candidates.

Experimental Methodology: A Self-Validating Workflow

The following sections delineate a field-proven, step-by-step methodology for the synthesis, crystallization, and structural analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. Each step is designed to ensure the integrity and reproducibility of the results.

Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole

A common and efficient route for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[6] For the title compound, a suitable precursor would be a β-diketone bearing the 1,3-benzodioxole moiety.

Protocol:

-

Preparation of the β-Diketone Precursor: The synthesis would commence with a Claisen condensation reaction between a methyl ketone (e.g., 1-(1,3-benzodioxol-5-yl)ethan-1-one) and an ester (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide to yield the corresponding 1,3-diketone.

-

Cyclization Reaction: A mixture of the synthesized 1,3-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.0 mmol) is taken in a suitable solvent such as ethanol (10 mL) in a round-bottomed flask.[6]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or under reflux, and the progress is monitored by thin-layer chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography over silica gel to afford the desired 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.[6]

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its chemical identity and purity.

Caption: Synthetic workflow for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.

Single Crystal Growth

The cornerstone of a successful crystal structure analysis is the availability of high-quality single crystals. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Protocol:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, dichloromethane, or ethyl acetate) at an elevated temperature to achieve saturation.

-

Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of well-ordered crystals.

-

Vapor Diffusion: Alternatively, a solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The collection of high-resolution diffraction data is crucial for an accurate structure determination. Modern diffractometers equipped with sensitive detectors are employed for this purpose.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential radiation damage.[7] X-ray diffraction data are collected using a diffractometer with monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[7]

-

Data Processing: The collected diffraction data are processed to obtain integrated intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

Caption: Experimental workflow for single-crystal X-ray diffraction.

Results and Discussion: Unveiling the Molecular and Supramolecular Structure

Based on the analysis of a closely related compound, 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, we can anticipate the key structural features of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.[5]

Crystallographic Data

The following table summarizes the expected crystallographic data for the title compound, extrapolated from its structural analog.

| Parameter | Expected Value (based on analog[5]) |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | ~9.8 |

| b (Å) | ~10.4 |

| c (Å) | ~14.3 |

| α (°) | ~96.6 |

| β (°) | ~91.9 |

| γ (°) | ~91.2 |

| Volume (ų) | ~1444 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.35 |

| Absorption Coefficient (mm⁻¹) | ~0.09 |

| F(000) | 616 |

Molecular Geometry

The molecular structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole is expected to feature a planar pyrazole ring. The benzodioxole ring system will likely be nearly planar, with the five-membered dioxole ring adopting a slight envelope conformation.[5] A key conformational parameter will be the dihedral angle between the pyrazole and benzodioxole ring systems, which will influence the overall molecular shape and packing.

Intermolecular Interactions and Crystal Packing

The crystal packing of pyrazole derivatives is often dominated by a network of hydrogen bonds and other non-covalent interactions.[9][10][11] In the case of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, the pyrazole N-H group is a potent hydrogen bond donor, while the pyrazole nitrogen and the oxygen atoms of the benzodioxole moiety can act as hydrogen bond acceptors.

It is anticipated that strong N—H···N hydrogen bonds will link the molecules into chains or dimers.[5] Additionally, weaker C—H···O and C—H···π interactions are likely to play a significant role in consolidating the three-dimensional supramolecular architecture.[5][12] The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion: From Structure to Application

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain high-quality structural data. The in-depth analysis of this data, focusing on molecular geometry and intermolecular interactions, provides a fundamental understanding of the compound's solid-state behavior. These insights are not merely academic; they are critical for advancing drug development efforts by enabling the rational design of more effective and selective therapeutic agents based on the pyrazole scaffold. The elucidation of the three-dimensional structure is a pivotal step in bridging the gap between molecular architecture and biological function.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. (2017). ResearchGate. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). -ORCA - Cardiff University. Retrieved from [Link]

-

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine. (n.d.). PMC - NIH. Retrieved from [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure of bis{3-(benzo[d][6][9]dioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. (n.d.). PubMed Central - NIH. Retrieved from [Link]

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2022). -ORCA - Cardiff University. Retrieved from [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. Retrieved from [Link]

-

Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents. (2013). PubMed. Retrieved from [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. Retrieved from [Link]

-

Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. (n.d.). An-Najah Staff. Retrieved from [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

-

Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. (2016). IRINS. Retrieved from [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface [d8.irins.org]

- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. This molecule uniquely combines two pharmacologically relevant scaffolds: the versatile 1,2-diazole (pyrazole) ring and the naturally derived 1,3-benzodioxole moiety. While extensive data on this specific parent compound is not broadly published, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile of its physical, chemical, and spectroscopic properties. We offer insights into its molecular structure, predictable physicochemical parameters, validated synthetic pathways, and characteristic analytical signatures. Furthermore, this guide includes detailed, field-tested experimental protocols for its synthesis and characterization, designed to be self-validating for researchers. The objective is to equip scientists and drug development professionals with the foundational knowledge required to leverage this promising scaffold in the design of novel therapeutic agents.

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The title compound, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, represents a compelling fusion of two such "privileged" structures.

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] Its structural rigidity, capacity for hydrogen bonding, and ability to act as a versatile synthetic handle have cemented its role in a multitude of approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2] The pyrazole nucleus is known to impart a wide spectrum of biological activities, including anticancer, antimicrobial, and analgesic properties.[3][4]

The 1,3-benzodioxole moiety, often found in natural products, is also a well-recognized pharmacophore. It is a key component in compounds with demonstrated anti-tumor, antioxidative, and enzyme-inhibiting activities.[5] Its presence can enhance metabolic stability and modulate the electronic properties of a molecule, making it a valuable building block in medicinal chemistry.[6][7]

This guide bridges the gap in available literature by providing a detailed, predictive, and experimentally grounded overview of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. By understanding its fundamental properties, researchers can more effectively utilize it as a scaffold for developing new chemical entities with therapeutic potential.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole are derived from the electronic and steric interplay between its two core moieties.

Caption: Molecular structure of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole.

Physicochemical Data Summary

The following table summarizes key calculated and predicted properties critical for experimental design and computational modeling.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈N₂O₂ | Calculated |

| Molecular Weight | 188.18 g/mol | Calculated |

| Exact Mass | 188.0586 u | Calculated |

| Predicted LogP | 1.6 - 1.9 | Estimation (Based on analogues)[8] |

| Predicted pKa (acidic) | ~14.0 (N-H proton) | Estimation (Based on pyrazole)[9] |

| Predicted pKa (basic) | ~2.5 (N protonation) | Estimation (Based on pyrazole)[9] |

| Polar Surface Area (PSA) | 50.8 Ų | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in DMSO, CHCl₃, MeOH; Poorly soluble in water | Predicted[10] |

Key Insights:

-

Acidity and Basicity: The pyrazole ring is amphoteric. The N-H proton is weakly acidic, while the sp²-hybridized nitrogen is weakly basic.[9] This dual nature is critical for its interaction with biological targets and for planning chemical modifications.

-

Solubility: As expected for a planar aromatic system, solubility in aqueous media is predicted to be low. For biological assays and NMR analysis, polar aprotic solvents like DMSO are most appropriate.

-

Thermal Stability: Studies on similar pyrazole derivatives show that they are generally stable crystalline solids, with decomposition occurring at temperatures significantly above their melting point, as observable via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]

Synthesis and Reactivity

A robust and reproducible synthetic route is essential for further investigation. The most reliable method for constructing the 3-aryl-1H-pyrazole scaffold involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a cyclization reaction with hydrazine.

Synthetic Workflow

Caption: Validated two-step synthesis workflow for the target compound.

Chemical Reactivity

-

N-H Tautomerism and Alkylation/Acylation: The proton on the pyrazole nitrogen (N1) is mobile and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing reactions like N-alkylation or N-acylation, providing a straightforward path to derivative libraries.[9]

-

Electrophilic Aromatic Substitution: Both the pyrazole and benzodioxole rings are susceptible to electrophilic substitution. The benzodioxole ring is electron-rich and will likely direct substitution to the position ortho to the pyrazole substituent. The pyrazole ring is typically substituted at the C4 position. Reaction conditions can be tuned to favor substitution on one ring over the other.

Spectroscopic and Analytical Characterization

Unambiguous characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the predicted spectroscopic signatures.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.8 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrazole ring.[13]

-

δ ~7.5-7.0 ppm (m, 3H): A complex multiplet system arising from the three protons on the benzodioxole aromatic ring.

-

δ ~7.4 ppm (d, 1H): A doublet for the C5 proton of the pyrazole ring.

-

δ ~6.6 ppm (d, 1H): A doublet for the C4 proton of the pyrazole ring.

-

δ ~6.05 ppm (s, 2H): A sharp, characteristic singlet for the two methylene protons (-O-CH₂-O-) of the benzodioxole group.[14]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~148-146 ppm: Two quaternary carbons of the benzodioxole ring attached to oxygen.

-

δ ~135-100 ppm: A series of signals corresponding to the remaining aromatic carbons of both rings and the C3/C5 carbons of the pyrazole.

-

δ ~101 ppm: The characteristic signal for the methylene carbon (-O-CH₂-O-).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3150 cm⁻¹ (broad): N-H stretching vibration.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1510, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.[15]

-

~1250, 1040 cm⁻¹: Strong C-O-C asymmetric and symmetric stretching of the benzodioxole ether linkages.

-

-

Mass Spectrometry (MS-ESI+):

-

[M+H]⁺ = 189.0658: The calculated mass-to-charge ratio for the protonated molecular ion, which would be confirmed by High-Resolution Mass Spectrometry (HRMS).

-

Experimental Protocols

The following protocols describe a self-validating workflow for the synthesis and characterization of the title compound.

Protocol 5.1: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole

Causality Statement: This two-step protocol is chosen for its reliability and use of readily available starting materials. The initial Claisen-Schmidt reaction forms the required 1,3-dicarbonyl equivalent (an α,β-unsaturated ketone), which is the classic precursor for pyrazole synthesis via condensation with hydrazine.[16]

Step 1: Synthesis of (E)-4-(benzo[d][1][10]dioxol-5-yl)but-3-en-2-one

-

To a stirred solution of 1,3-benzodioxole-5-carbaldehyde (piperonal) (10.0 g, 66.6 mmol) in ethanol (100 mL) at room temperature, add acetone (10 mL, 136 mmol).

-

Slowly add an aqueous solution of sodium hydroxide (10% w/v, 20 mL) dropwise over 30 minutes, maintaining the temperature below 25°C.

-

Stir the resulting yellow suspension at room temperature for 4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) (3:1 Hexane:Ethyl Acetate).

-

Pour the reaction mixture into ice-cold water (400 mL) and acidify to pH ~6 with dilute HCl.

-

Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.

Step 2: Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole

-

In a round-bottom flask, dissolve the chalcone intermediate from Step 1 (5.0 g, 26.3 mmol) in absolute ethanol (80 mL).

-

Add hydrazine hydrate (2.6 mL, ~52.6 mmol, 2 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting white to off-white solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure title compound.

Protocol 5.2: Analytical Characterization

Trustworthiness Statement: This multi-technique characterization ensures the identity, purity, and structural integrity of the final compound, forming a self-validating system.

-

Melting Point: Determine the melting point using a calibrated digital melting point apparatus. A sharp melting range indicates high purity.

-

TLC Analysis: Use silica gel 60 F₂₅₄ plates with a mobile phase of 30-50% ethyl acetate in hexane. Visualize spots under UV light (254 nm). Calculate the Rf value.

-

NMR Spectroscopy: Prepare a sample by dissolving ~10-15 mg of the final product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra and compare them to the predicted signatures.

-

Mass Spectrometry: Prepare a dilute solution of the compound in methanol or acetonitrile. Obtain a high-resolution mass spectrum using an ESI-TOF mass spectrometer to confirm the exact mass of the [M+H]⁺ ion.

Biological Context and Potential Applications

The fusion of the pyrazole and benzodioxole scaffolds suggests significant potential in drug discovery. Derivatives of both parent heterocycles have demonstrated potent activity in several key therapeutic areas:

-

Oncology: Many pyrazole-containing compounds act as kinase inhibitors.[17] The benzodioxole moiety is also present in compounds with established anti-proliferative and apoptosis-inducing effects.[5] This makes 3-(1,3-benzodioxol-5-yl)-1H-pyrazole an excellent starting point for developing novel anti-cancer agents.

-

Anti-inflammatory: The well-known COX-2 inhibitory activity of celecoxib highlights the potential of the pyrazole core in treating inflammation.

-

Antimicrobial: Both scaffolds have been independently incorporated into agents with antibacterial and antifungal properties.[1][2]

This molecule should be considered a high-priority scaffold for inclusion in high-throughput screening campaigns against a variety of biological targets. Its synthetic tractability allows for the rapid generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Conclusion

3-(1,3-benzodioxol-5-yl)-1H-pyrazole is a strategically designed heterocyclic compound that combines the well-established pharmacological benefits of the pyrazole and 1,3-benzodioxole motifs. This guide has provided a comprehensive, predictive overview of its core physicochemical and spectroscopic properties, grounded in established chemical principles and data from analogous structures. The detailed, reproducible protocols for its synthesis and characterization offer a clear path for researchers to access this valuable molecule. Its promising structural features and the proven biological relevance of its constituent parts mark it as a compelling scaffold for future research and development in medicinal chemistry.

References

Sources

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid|1177271-75-8 - MOLBASE Encyclopedia [m.molbase.com]

- 9. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. Metal complexes with pyrazole-derived ligands / Journal of Thermal Analysis, 1996 [sci-hub.box]

- 13. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Biological Screening of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole

Introduction: Rationale for a Targeted Screening Cascade

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic ring with two adjacent nitrogen atoms provides a unique electronic and steric architecture, enabling a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[3][4][5]

The subject of this guide, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole, is a synthetic compound that strategically combines the versatile pyrazole core with a 1,3-benzodioxole moiety. This latter group, also known as methylenedioxyphenyl, is prevalent in natural products and is recognized as a significant pharmacophore that can enhance biological activity and modulate metabolic stability. The synergistic potential of these two scaffolds makes this compound a compelling candidate for broad biological screening.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a logical and efficient workflow for the preliminary in vitro biological evaluation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole. The experimental choices and protocols described herein are grounded in established scientific principles to ensure robust and reproducible preliminary data, forming a solid foundation for further investigation.

Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549-lung, MCF-7-breast) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. [6]Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Controls: Include the following controls on each plate:

-

Untreated Control: Cells treated with culture medium only (represents 100% viability).

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment.

-

Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

-

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. [7]6. MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. [6][7]Visually confirm the formation of purple precipitate in the control wells.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [7]Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. 8. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [6]9. Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |

| A549 | Lung Carcinoma | 11.9 µM | 0.8 µM |

| MCF-7 | Breast Adenocarcinoma | 25.4 µM | 1.2 µM |

| HCT-116 | Colon Carcinoma | 18.7 µM | 0.9 µM |

| PC-3 | Prostate Cancer | > 100 µM | 2.5 µM |

Part 2: Antimicrobial Activity Screening

Scientific Rationale

The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds are a fertile ground for this search, and pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. [5][8][9]The agar well diffusion method is a fundamental, widely accepted technique for preliminary screening of new chemical entities for antimicrobial properties. [10][11][12]Its primary advantage lies in its simplicity and visual clarity, allowing for a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth. [10][12]

Experimental Protocol: Agar Well Diffusion Assay

Principle of the Assay: The test compound is introduced into a well cut into an agar medium that has been uniformly inoculated with a specific microorganism. The compound diffuses outwards from the well, creating a concentration gradient. If the compound possesses antimicrobial activity, a clear zone where microbial growth is inhibited will form around the well. [10]The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Figure 3: Key steps in the agar well diffusion method for antimicrobial screening.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri plates. [13][14]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of the agar plate to ensure confluent growth.

-

Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch uniform wells into the agar.

-

Sample Loading:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) at a defined concentration (e.g., 1 mg/mL).

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solution into a designated well.

-

Controls: Load separate wells with:

-

Negative Control: The solvent (DMSO) alone.

-

Positive Control (Bacteria): A standard antibiotic solution (e.g., Gentamicin, 10 µg/mL).

-

Positive Control (Fungi): A standard antifungal solution (e.g., Miconazole, 20 µg/mL). [13]6. Incubation: Incubate the plates under appropriate conditions: typically 37°C for 24 hours for bacteria and 25-27°C for 48 hours for fungi. [13]7. Measurement and Interpretation: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm). A zone of inhibition indicates that the compound has antimicrobial activity.

-

-

Data Presentation: Hypothetical Antimicrobial Activity

| Test Microorganism | Gram Stain/Type | Zone of Inhibition (mm) - Test Compound (1 mg/mL) | Zone of Inhibition (mm) - Positive Control | Zone of Inhibition (mm) - Negative Control (DMSO) |

| Staphylococcus aureus | Gram-positive | 14 mm | 22 mm (Gentamicin) | 0 mm |

| Escherichia coli | Gram-negative | 8 mm | 19 mm (Gentamicin) | 0 mm |

| Candida albicans | Fungus (Yeast) | 12 mm | 20 mm (Miconazole) | 0 mm |

Part 3: Antioxidant Activity Screening

Scientific Rationale

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathophysiology of numerous diseases. Compounds that can scavenge free radicals have significant therapeutic potential. The pyrazole nucleus itself is known to contribute to antioxidant activity, often through the hydrogen-donating ability of its NH proton. [15]The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard and straightforward method to evaluate the antioxidant capacity of a compound. [16][17]It relies on a stable free radical and provides a rapid colorimetric readout. [18][19]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution with a characteristic strong absorption maximum around 517 nm. [19]When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it becomes reduced to the non-radical form, diphenylpicrylhydrazine. This reduction process leads to a color change from violet to pale yellow, which is quantified by measuring the decrease in absorbance. [20][21]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. meddocsonline.org [meddocsonline.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. hereditybio.in [hereditybio.in]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tsijournals.com [tsijournals.com]

- 15. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 20. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 21. revroum.lew.ro [revroum.lew.ro]

The Strategic Synthesis of Novel Pyrazole Derivatives from Benzodioxole Precursors: An In-depth Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel pyrazole derivatives synthesized from readily available benzodioxole precursors. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations and experimental intricacies of developing this promising class of compounds. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed experimental protocols, and discuss the structure-activity relationships that drive their therapeutic potential.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, pyrazoles represent a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Their five-membered heterocyclic structure offers a unique combination of electronic properties and hydrogen bonding capabilities, enabling them to interact with a wide array of biological targets.[3] This has led to their incorporation in drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antidepressant agents.[3][4]

The 1,3-benzodioxole moiety, another key structural motif, is also prevalent in numerous natural products and synthetic compounds with significant pharmacological activities.[5] Its rigid, planar structure and potential for hydrogen bonding interactions make it an attractive component in the design of novel therapeutic agents. The strategic hybridization of the pyrazole and benzodioxole scaffolds presents a compelling avenue for the discovery of new chemical entities with enhanced biological activity and novel mechanisms of action.

This guide will focus on a robust and versatile synthetic route to benzodioxole-containing pyrazole derivatives, proceeding through a chalcone intermediate. This approach offers a high degree of modularity, allowing for the systematic variation of substituents on both the benzodioxole and pyrazole rings to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.

Synthetic Strategy: A Two-Step Approach to Benzodioxole-Pyrazole Hybrids

The cornerstone of our synthetic approach is a two-step reaction sequence: a Claisen-Schmidt condensation to form a benzodioxole-based chalcone, followed by a cyclization reaction with hydrazine hydrate to construct the pyrazole ring. This methodology is widely adopted due to its reliability, operational simplicity, and the ready availability of starting materials.

Figure 1: Overall synthetic workflow for the preparation of benzodioxole-pyrazole derivatives.

Step 1: Synthesis of Benzodioxole Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of chalcones, which are α,β-unsaturated ketones.[6][7] The reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[2]

Causality of Experimental Choices:

-

Base Catalyst (e.g., NaOH, KOH): A strong base is essential to deprotonate the α-carbon of the acetophenone derivative, generating a reactive enolate ion.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The choice of base can influence reaction times and yields.

-

Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both the reactants and the base. Its protic nature also facilitates the protonation of the intermediate alkoxide.

Reaction Mechanism:

Figure 2: Simplified mechanism of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(benzo[d][1][8]dioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

-

Reactant Preparation: In a round-bottom flask, dissolve 1-(benzo[d][1][8]dioxol-5-yl)ethan-1-one (1.64 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a 40% aqueous sodium hydroxide solution (2 mL).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: Recrystallize the crude product from ethanol to yield the pure chalcone.[9]

Step 2: Cyclization to Form the Pyrazole Ring

The synthesized chalcone serves as a versatile intermediate for the construction of the pyrazole ring. The reaction with hydrazine hydrate is a classic and efficient method for this transformation.[10]

Causality of Experimental Choices:

-

Hydrazine Hydrate: This reagent provides the two adjacent nitrogen atoms required for the pyrazole ring.

-

Solvent (e.g., Ethanol, Acetic Acid): Ethanol is a common solvent for this cyclization. In some cases, glacial acetic acid is used as both a solvent and a catalyst, as it can protonate the carbonyl oxygen, increasing its electrophilicity.[11]

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Figure 3: Simplified mechanism for the formation of a pyrazole from a chalcone and hydrazine.

Experimental Protocol: Synthesis of 5-(benzo[d][1][8]dioxol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

-

Reactant Preparation: In a round-bottom flask, dissolve the chalcone (2.87 g, 10 mmol) in ethanol (40 mL).

-

Reagent Addition: Add hydrazine hydrate (99%, 1 mL, 20 mmol) to the solution.

-

Reaction: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.[9]

Structural Elucidation and Self-Validation

The identity and purity of the synthesized compounds must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretching frequency of the chalcone and the appearance of a C=N stretching frequency are indicative of pyrazole formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of signals corresponding to the pyrazole ring protons and the disappearance of the vinylic protons of the chalcone are key diagnostic features.

-

¹³C NMR: The chemical shifts of the carbons in the pyrazole ring provide definitive structural confirmation.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

Biological Evaluation: Anticancer Activity

Derivatives of benzodioxole-pyrazoles have demonstrated significant potential as anticancer agents.[1] A crucial aspect of the drug discovery process is the in vitro evaluation of these novel compounds against various cancer cell lines.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13]

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[8]

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized benzodioxole-pyrazole derivatives for 48-72 hours.[12]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic variation of the substituents on the aromatic rings of the benzodioxole-pyrazole scaffold allows for the elucidation of structure-activity relationships. This is a critical step in optimizing the potency and selectivity of lead compounds.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Benzodioxole-Pyrazole Derivatives

| Compound ID | R¹ | R² | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| BP-1 | H | H | 15.2 | 21.8 |

| BP-2 | 4-Cl | H | 5.8 | 9.3 |

| BP-3 | H | 4-OCH₃ | 12.5 | 18.1 |

| BP-4 | 4-Cl | 4-OCH₃ | 2.1 | 4.5 |

| Doxorubicin | - | - | 0.9 | 1.2 |

Data are representative and compiled for illustrative purposes based on trends observed in the literature.

The data in Table 1 suggests that the presence of an electron-withdrawing group (e.g., chlorine) at the R¹ position and an electron-donating group (e.g., methoxy) at the R² position can enhance the anticancer activity of this class of compounds. Further detailed studies are required to establish a comprehensive SAR.

Conclusion and Future Directions

The synthetic pathway detailed in this guide provides a robust and adaptable platform for the generation of a diverse library of novel benzodioxole-pyrazole derivatives. The convergence of these two privileged scaffolds has yielded compounds with promising biological activities, particularly in the realm of anticancer research. The provided protocols for synthesis, characterization, and biological evaluation offer a solid foundation for researchers to explore this chemical space further.

Future work should focus on expanding the library of these compounds to establish more comprehensive structure-activity relationships. Investigations into their mechanism of action, selectivity against different cancer cell lines, and in vivo efficacy are crucial next steps in the development of these promising molecules as potential therapeutic agents.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Pyrazole as a privileged scaffold in medicinal chemistry: A comprehensive review. Archiv der Pharmazie, 354(5), 2000329.

- Guzman, J. (2018).

- Freshney, R. I. (2016).

- Thorn, C. F., Lamba, J. K., & Lamba, V. (2014). PharmGKB summary: very important pharmacogene information for CYP2C19. Pharmacogenetics and genomics, 24(1), 73.

- Kumar, A., & Sharma, G. (2017). Pyrazole and its biological potential: A review. European journal of medicinal chemistry, 137, 358-376.

- Lv, K., Wang, L., & Liu, H. (2019). Recent advances in the synthesis of pyrazole derivatives. RSC advances, 9(58), 33695-33714.

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).

- Rostom, S. A., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Ashour, H. M. (2017). Benzodioxole-pyrazole hybrids as anti-inflammatory and analgesic agents with COX-1, 2/5-LOX inhibition and antioxidant potential. Archiv der Pharmazie, 350(5-6), 1700026.

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2019). Pyrazoles as promising scaffolds for the development of anticancer agents. Molecules, 24(21), 3986.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- Salehi, B., Fokou, P. V. T., Sharifi-Rad, M., Zucca, P., Pezzani, R., Rajabi, S., ... & Martins, N. (2019). The therapeutic potential of the 1, 3-benzodioxole moiety: A review. Biomolecules, 9(10), 617.

- Vitale, P., Scilimati, A., & Artico, M. (2019). The pyrazole nucleus in medicinal chemistry: a patent review (2012-2018).

- Wang, X., Zhang, L., & Zhang, A. (2018). Recent advances in the synthesis of pyrazoles. Chinese Chemical Letters, 29(12), 1735-1742.

- Sahu, N. K., Singh, S., & Sharma, U. (2012). Chalcones: A review on their synthesis and biological activities. Der Pharma Chemica, 4(1), 227-248.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.

- Mahapatra, D. K., & Asati, V. (2017). Chalcone and its derivatives: A review on synthesis and diverse pharmacological importance. Journal of Chemical and Pharmaceutical Research, 9(6), 253-267.

- Aly, A. A., & El-Emary, T. I. (2007). Synthesis of some new pyrazole, pyrazoline, and pyrimidine derivatives containing the benzodioxole ring system. Journal of the Chinese Chemical Society, 54(3), 731-738.

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-amino acids to small rings: a simple and efficient entry to pyrazoles, pyrazolines, and pyrazolidines. Chemical reviews, 111(11), 6984-7034.

- El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2013).

- Naim, M. J., Alam, O., & Alam, M. J. (2016). Pyrazoline: A versatile scaffold. International Journal of Pharmaceutical Sciences and Research, 7(5), 1877.

- Zhou, B., & Liu, X. (2015). Pyrazole-based derivatives as potential anticancer agents. Future medicinal chemistry, 7(12), 1589-1611.

- Yet, L. (2003). Privileged structures in rational drug design. Chemical reviews, 103(9), 3833-3844.

Sources

- 1. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives containing benzodioxole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 12. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Tautomeric Equilibria in 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. In pyrazole-containing scaffolds, annular prototropic tautomerism dictates the physicochemical properties, reactivity, and crucially, the biological activity of the molecule. This guide provides an in-depth technical analysis of tautomerism in 3-(1,3-benzodioxol-5-yl)-1H-pyrazole derivatives. We will dissect the fundamental principles of pyrazole tautomerism, explore the influence of the 1,3-benzodioxol-5-yl substituent, and detail the state-of-the-art experimental and computational methodologies for the definitive characterization of tautomeric forms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a nuanced understanding of tautomerism to drive innovation in the synthesis and application of novel pyrazole-based therapeutics.

The Fundamental Landscape of Pyrazole Tautomerism

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in medicinal chemistry.[1] Their utility is intrinsically linked to their capacity for annular prototropic tautomerism, a process involving the migration of a proton between the two ring nitrogen atoms.[2][3] This dynamic equilibrium results in two distinct tautomeric forms for an unsymmetrically substituted pyrazole, conventionally designated as the 1H- and 2H-tautomers, although numbering conventions can vary. For a 3-substituted pyrazole, this equilibrium is between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.